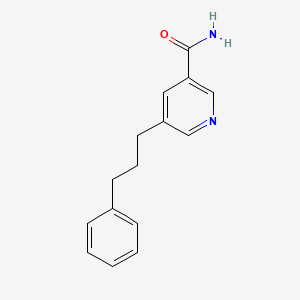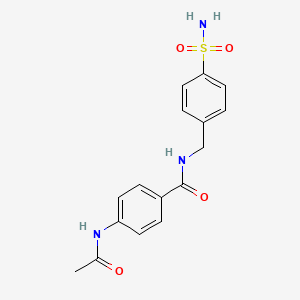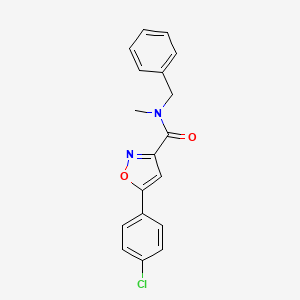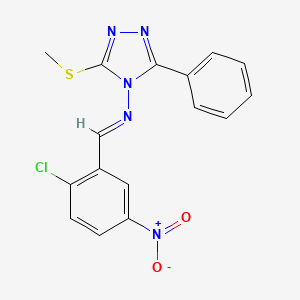
5-(3-phenylpropyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-phenylpropyl)nicotinamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.126263138 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cellular Energy Metabolism and Disease Treatment
5-(3-phenylpropyl)nicotinamide, as a derivative of nicotinamide, plays a significant role in cellular energy metabolism and has implications for treating various diseases. It is involved in the conversion to its mononucleotide compound, influencing oxidative stress and modulating pathways related to cellular survival and death. This compound is particularly useful in conditions like immune dysfunction, diabetes, and aging-related diseases, acting as a cytoprotectant by blocking cellular inflammatory activation and apoptosis Maiese et al., 2009.
Enhanced NMR Sensitivity for Metabolic Studies
This compound has applications in enhancing NMR (Nuclear Magnetic Resonance) sensitivity, particularly useful in metabolic studies. The introduction of a 15N nuclear spin label can significantly improve detection sensitivity, aiding in the investigation of metabolic processes in vivo Shchepin et al., 2016.
Stem Cell Research and Disease Treatments
In stem cell research, this compound exhibits potential by promoting cell survival and differentiation. It acts as a kinase inhibitor, influencing pluripotency and differentiation pathways in human pluripotent stem cells, which is vital for developing stem cell applications and treatments for various diseases Meng et al., 2018.
Agricultural Applications: Herbicidal Activity
The chemical structure of this compound contributes to its utility in agriculture, particularly in the design of novel herbicides. Derivatives of this compound have shown significant herbicidal activity against various plant species, indicating its potential for development into new herbicidal agents Yu et al., 2021.
Potential in Neuroprotection and Mitochondrial Function
Nicotinamide derivatives, including this compound, are explored for their neuroprotective properties, particularly in the context of Parkinson's disease and mitochondrial dysfunction. High doses have shown to prevent oxidative mitochondrial dysfunction and improve motor deficits in animal models, suggesting a promising avenue for treating neurodegenerative diseases Jia et al., 2008.
Propiedades
IUPAC Name |
5-(3-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)14-9-13(10-17-11-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCVIKNEEOZENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=CN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)
![5-(4-Methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5600556.png)
![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)
![(3R,4R)-1-[(2,3-dichloro-6-fluorophenyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5600577.png)
![[(3R,5R)-3-(hydroxymethyl)-5-[[2-methoxyethyl(methyl)amino]methyl]piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B5600578.png)


![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![ETHYL 4-[(E)-[(9H-FLUOREN-2-YL)METHYLIDENE]AMINO]BENZOATE](/img/structure/B5600599.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)

